N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4-acetamidophenyl)thiourea with chloroacetic acid under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-N’-phenylthiourea: This compound is structurally similar and has been studied for its anticancer properties.
4-acetamidophenyl acetate: Another related compound with applications in medicinal chemistry.
Uniqueness
N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6835-91-2 |
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Molecular Formula |
C11H10N4O2S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C11H10N4O2S/c1-7(16)13-8-2-4-9(5-3-8)14-11(17)10-6-12-18-15-10/h2-6H,1H3,(H,13,16)(H,14,17) |
InChI Key |
OIUCXRBETJTIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
Origin of Product |
United States |
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